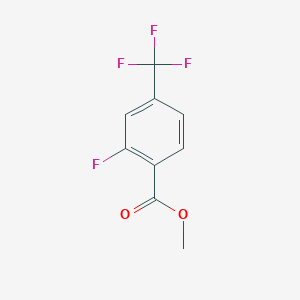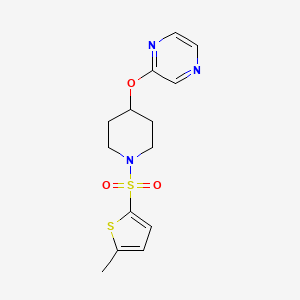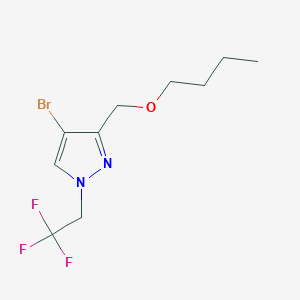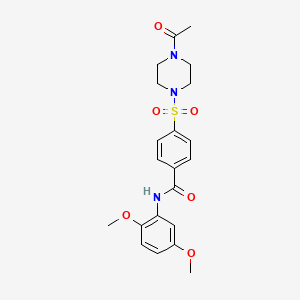![molecular formula C19H19N5OS B2816253 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 923178-74-9](/img/structure/B2816253.png)
2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It belongs to the class of compounds known as imidazotriazoles, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The imidazotriazole ring is a heterocyclic ring that contains two nitrogen atoms . The phenyl and p-tolyl groups are aromatic rings, and the thioacetamide group contains a sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfur atom in the thioacetamide group could potentially make it more polar .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. It could potentially be used in the development of new antibiotics or antifungal agents. Studies have shown that it inhibits the growth of certain pathogens, making it a valuable candidate for further exploration .
Cancer Research
The compound’s unique structure suggests potential applications in cancer research. It may interfere with cancer cell proliferation, apoptosis, or angiogenesis. Researchers are studying its effects on specific cancer cell lines and tumor models. Further investigations could reveal its role in targeted therapies or drug delivery systems .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. This compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant in conditions such as arthritis, inflammatory bowel disease, or neuroinflammation. Understanding its mechanisms could lead to novel therapeutic strategies .
Neurological Disorders
Given its structural resemblance to certain neurotransmitters, this compound has attracted interest in neurological research. It might influence neuronal signaling, neurotransmitter release, or receptor interactions. Researchers are exploring its potential in neurodegenerative diseases, epilepsy, or mood disorders .
Metal Ion Chelation
The sulfur atom in the compound’s structure suggests chelating properties. It could bind to metal ions, affecting their bioavailability or toxicity. Applications include heavy metal detoxification, metal-based drug design, or environmental remediation. Investigating its metal-binding capacity is essential .
Materials Science
The compound’s aromatic and sulfur-containing moieties make it relevant in materials science. Researchers have synthesized polymers or nanoparticles incorporating this compound. Potential applications include drug delivery carriers, sensors, or catalysts. Its unique properties contribute to material functionality .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-14-7-9-15(10-8-14)20-17(25)13-26-19-22-21-18-23(11-12-24(18)19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJFSFWREUZMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)
![Spiro[1,3-dioxolane-2,5'-6,7-dihydroquinoline]-8'-one](/img/structure/B2816175.png)
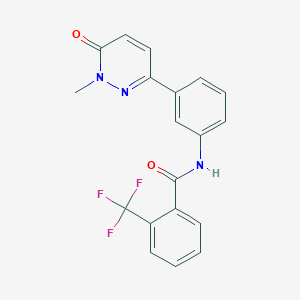
![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)
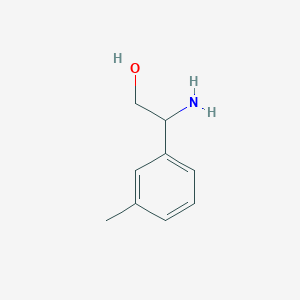
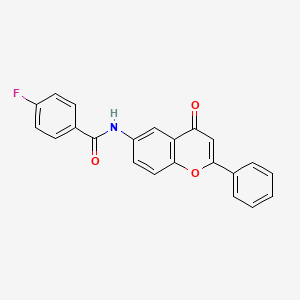

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)
